Cas no 946318-25-8 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- 946318-25-8
- N-(5-acetyl-4-phenylthiazol-2-yl)-3-methylisoxazole-5-carboxamide
- F5002-0182
- AKOS017139886
-
- インチ: 1S/C16H13N3O3S/c1-9-8-12(22-19-9)15(21)18-16-17-13(14(23-16)10(2)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18,21)
- InChIKey: ZLFMGZYOIJZVAR-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NC2=NC(C3=CC=CC=C3)=C(C(C)=O)S2)=O)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 327.06776246g/mol
- どういたいしつりょう: 327.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5002-0182-3mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-100mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-40mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-75mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-15mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-10μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-1mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-4mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-2μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5002-0182-20μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946318-25-8 | 20μmol |
$79.0 | 2023-09-10 |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamideに関する追加情報
Research Brief on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS: 946318-25-8)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS: 946318-25-8) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-oxazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves a multi-step process that ensures high purity and yield. Key steps include the condensation of 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives, followed by purification using advanced chromatographic techniques. The compound's structural integrity has been confirmed through NMR, mass spectrometry, and X-ray crystallography, providing a solid foundation for subsequent biological evaluations.
Recent in vitro studies have demonstrated that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits potent inhibitory activity against specific kinases and proteases implicated in inflammatory and oncogenic pathways. For instance, the compound has shown nanomolar affinity for certain cyclin-dependent kinases (CDKs), suggesting its potential as a therapeutic agent in cancer treatment. Additionally, its ability to disrupt PPIs involved in immune regulation highlights its applicability in autoimmune diseases.
In vivo studies using murine models have further validated the compound's therapeutic potential. Administration of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide resulted in significant reduction of tumor growth in xenograft models, with minimal off-target effects. Pharmacokinetic analyses revealed favorable bioavailability and half-life, supporting its candidacy for oral administration. However, further optimization is required to address solubility and metabolic stability challenges.
The mechanistic underpinnings of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide's activity have been elucidated through structural biology approaches. Co-crystallization studies with target proteins have revealed key binding interactions, including hydrogen bonding and hydrophobic contacts, which contribute to its high specificity. These insights are instrumental in guiding the design of derivatives with enhanced potency and selectivity.
Despite these advancements, several challenges remain. The compound's synthetic complexity and scalability issues pose hurdles for large-scale production. Moreover, comprehensive toxicology studies are needed to ensure safety profiles meet regulatory standards. Collaborative efforts between academia and industry are essential to accelerate the translation of this promising molecule into clinical applications.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS: 946318-25-8) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological properties and well-characterized mechanism of action underscore its potential as a therapeutic agent. Continued research and development efforts will be critical to unlocking its full clinical potential.
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